(R)-3-decanoyloxytetradecanoic acid is a complex fatty acid derivative that plays a significant role in various biochemical applications, particularly in the field of immunology and vaccine development. This compound is characterized by its unique structure, which includes a decanoyl group attached to a tetradecanoic acid backbone. The compound's ability to modulate immune responses makes it a valuable asset in research and therapeutic contexts.
(R)-3-decanoyloxytetradecanoic acid can be synthesized from commercially available starting materials through various chemical reactions, including acylation and glycosylation processes. Its synthesis often involves the use of specific coupling reagents and protective groups to ensure the desired stereochemistry and purity of the final product .
This compound belongs to the class of fatty acids and lipid derivatives, specifically categorized under acylated amino acids. It is recognized for its potential as an immunostimulant and as a component in vaccine formulations, particularly those targeting Toll-like receptors, which are crucial for initiating immune responses .
The synthesis of (R)-3-decanoyloxytetradecanoic acid typically involves several key steps:
(R)-3-decanoyloxytetradecanoic acid has a complex structure characterized by:
The molecular formula for (R)-3-decanoyloxytetradecanoic acid is C24H46O3, with a molar mass of approximately 390.63 g/mol. Its structure can be represented as follows:
(R)-3-decanoyloxytetradecanoic acid participates in various chemical reactions typical of fatty acids and their derivatives:
The reactivity of (R)-3-decanoyloxytetradecanoic acid is influenced by its functional groups and sterics, allowing it to participate in diverse biochemical pathways .
The mechanism of action for (R)-3-decanoyloxytetradecanoic acid primarily involves its interaction with immune cells:
Studies indicate that (R)-3-decanoyloxytetradecanoic acid significantly increases antibody titers when used in conjunction with vaccine candidates, demonstrating its potential as an effective adjuvant .
Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity .
(R)-3-decanoyloxytetradecanoic acid has several important applications:
(R)-3-Decanoyloxytetradecanoic acid serves as a fundamental building block in the design of lipid A mimetics targeting Toll-like receptor 4 (TLR4)-mediated immune activation. In canonical bacterial lipid A, such as that found in Escherichia coli, hexa-acylated disaccharide structures containing similar β-hydroxylated acyl chains (e.g., (R)-3-hydroxytetradecanoyl groups) drive TLR4 dimerization and pro-inflammatory signaling. Synthetic mimetics replace this natural diglucosamine backbone with conformationally stabilized scaffolds (e.g., β,β-1,1′-linked diglucosamine) while incorporating (R)-3-decanoyloxytetradecanoic acid to preserve critical binding interactions with the TLR4 co-receptor myeloid differentiation factor 2 (MD-2) [2].
Molecular Recognition and Activation Mechanism:
Table 1: Structural Comparison of TLR4 Agonists Incorporating (R)-3-Acyloxyacyl Residues
Compound | Scaffold | Acylation Pattern | TLR4 Activation (EC₅₀) |
---|---|---|---|
Natural Lipid A (E. coli) | β(1→6)-diglucosamine | Six (R)-3-hydroxytetradecanoyl chains | 0.2 nM |
ββ-DLAM | β,β-1,1′-diglucosamine | Four (R)-3-decanoyloxytetradecanoyl groups | 0.5 nM |
CRX-547 | Aminoalkyl glucosaminide | Three (R)-3-decanoyloxytetradecanoyl groups | 1.8 nM |
Data adapted from crystallographic and HEK293 reporter assays [2] [3].
The integration of (R)-3-decanoyloxytetradecanoic acid into lipid A mimetics enables biased activation of the TIR-domain-containing adapter-inducing interferon-β (TRIF) pathway over the myeloid differentiation primary response 88 (MyD88) arm of TLR4 signaling. This selectivity is crucial for developing vaccine adjuvants with reduced reactogenicity while retaining immunogenicity. TRIF-dependent signaling induces interferon regulatory factor 3 (IRF3) nuclear translocation, driving interferon-β and interferon-inducible gene expression linked to enhanced antigen presentation and T-cell priming [3] [4].
Mechanistic Basis for TRIF Bias:
Table 2: Cytokine Induction Profiles of Synthetic TLR4 Agonists
Adjuvant | MyD88-Dependent Cytokines (TNFα, IL-6) | TRIF-Dependent Chemokines (IP-10) | Interferon-β |
---|---|---|---|
LPS (E. coli) | ++++ | ++ | + |
CRX-547 | + | ++++ | +++ |
GLA | ++ | +++ | ++ |
++++ = >500 pg/mL; +++ = 100–500 pg/mL; ++ = 50–100 pg/mL; + = <50 pg/mL in human PBMC assays [3] [5].
Beyond immunopharmacology, (R)-3-decanoyloxytetradecanoic acid shares structural homology with rhamnolipid biosurfactants—notably in its acyloxyacyl motif—which function as potent elicitors of systemic acquired resistance in plants. Rhamnolipids from Pseudomonas spp. contain β-hydroxydecanoic or β-hydroxytetradecanoic acids esterified to rhamnose sugars, mirroring the chiral hydroxyacyl geometry of the synthetic lipid [6] [10].
Agricultural Mode of Action:
Synthetic-Biological Convergence:Chemically synthesized analogs like (R)-3-decanoyloxytetradecanoic acid bypass the metabolic instability of natural rhamnolipids while preserving elicitor activity. The ester linkage between decanoic and tetradecanoic acids resizes esterase degradation, extending field persistence from hours to days. This enables formulations that prime plant immunity against Phytophthora and Fusarium pathogens without direct antimicrobial activity, aligning with sustainable agriculture paradigms [6] [10].
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.: 207740-41-8